molecular formula C12H11ClN2 B1455264 6-Chloro-N-(4-methylphenyl)-2-pyridinamine CAS No. 1220017-99-1

6-Chloro-N-(4-methylphenyl)-2-pyridinamine

Cat. No. B1455264
CAS RN: 1220017-99-1
M. Wt: 218.68 g/mol
InChI Key: FGOOTKSLYLIFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “6-Chloro-N-(4-methylphenyl)-2-pyridinamine” can be represented by the SMILES string O=C(NC(C=C1)=CC=C1C)C2=CN=C(Cl)C=C2 . This string represents the connectivity and orientation of atoms in the molecule.


Physical And Chemical Properties Analysis

“6-Chloro-N-(4-methylphenyl)-2-pyridinamine” is a solid substance . Its molecular weight is 246.69 . The compound does not have a flash point .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Activation and Reduction of Bonds: Studies have explored the reactivity of related compounds with hexahydride complexes, demonstrating selective deuteration processes and catalytic hydrogenation reactions, highlighting the compound's utility in synthesizing chemically modified pyridines (Resano Barrio, Esteruelas, & Oñate, 2004).
  • Development of Synthesis Methods: Research into multi-kilogram-scale synthesis methods for compounds like AZD1283, a P2Y12 receptor antagonist, underscores the importance of efficient synthesis techniques for compounds related to 6-Chloro-N-(4-methylphenyl)-2-pyridinamine, facilitating their use in preclinical and clinical studies (Andersen et al., 2013).
  • New Pyridine Derivatives Synthesis: A study outlines the creation of various pyridine derivatives, including transformations of 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile into amino and hydrazido variants, expanding the chemical utility of such compounds (Al-Issa, 2012).

Material Science and Engineering

  • Molecular Sieve Synthesis: Research has demonstrated the vapor phase synthesis of 2,6-bis(4-methylphenyl)pyridine over Al-MCM-41 molecular sieves, highlighting the role of 6-Chloro-N-(4-methylphenyl)-2-pyridinamine derivatives in the production of drug intermediates with high selectivity (Ratnamala, Subrahmanyam, & Kumari, 2004).
  • Crystal Structure Analysis: Investigations into the crystal structures of related compounds provide insights into their molecular configurations, offering valuable information for the design of new materials with specific properties (Lakshminarayana et al., 2009).

Other Applications

  • Corrosion Inhibition: A study on the corrosion inhibition properties of pyridine derivatives for mild steel in hydrochloric acid emphasizes the potential industrial applications of such compounds in protecting metals against corrosion (Ansari, Quraishi, & Singh, 2015).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with it are H302 - H319 . The precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

6-chloro-N-(4-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(13)15-12/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOOTKSLYLIFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(4-methylphenyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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